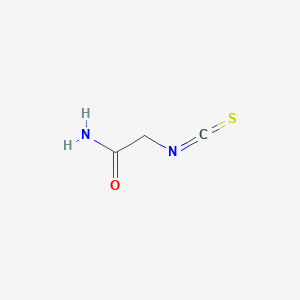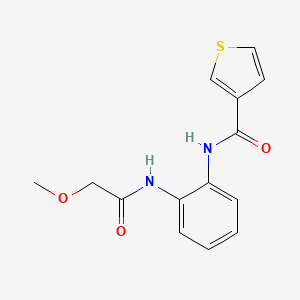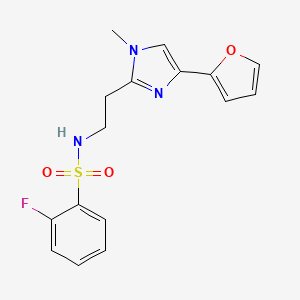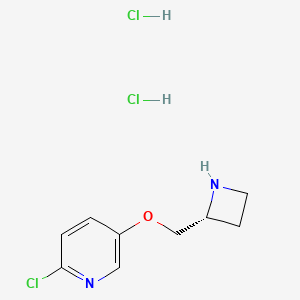![molecular formula C16H13Cl2N3O4 B2666120 N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 477851-53-9](/img/structure/B2666120.png)
N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide” is an organic compound containing several functional groups. It has a nitro group (-NO2) attached to a benzyl group, an imino group (=NH), and an amide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, imino, and amide groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For instance, the nitro group could undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, imino, and amide groups could affect its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis of Thermally Stable Polymers
The compound has been used in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These copolymers are amorphous and have glass-transition temperatures between 270–322°C, showing their potential for high-temperature applications. They are soluble in various solvents, indicating their potential utility in industrial applications (Wang & Wu, 2003).
Photolabile Polymers and DNA Interactions
This compound was involved in the synthesis of a novel cationic polymer that transforms into a zwitterionic form upon irradiation at 365 nm. This property was utilized for condensing and releasing double-strand DNA, showcasing its potential in biotechnology and materials science (Sobolčiak et al., 2013).
Organic Synthesis and Industrial Applications
It serves as an important intermediate in organic synthesis, widely used in the fields of medicine, pesticide, and chemical industries. The production process highlights its industrial relevance due to its low production cost and environmental friendliness (Wang Ling-ya, 2015).
Development of Antimicrobial Agents
This compound is integral in the synthesis of new series of benzophenone imines, which showed promising activity against various bacterial and fungal strains. This indicates its potential use in developing new antimicrobial agents (Khosa et al., 2015).
Pharmaceutical Research
It has been used to modify the structure of molecules like 4-Nitrobenzylthioinosine, altering their polarity and improving their affinity for certain biological targets. Such modifications have implications in pharmaceutical research and drug design (Tromp et al., 2004).
Cancer Research
Derivatives of this compound have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. Their ability to induce mRNA expression of pro-apoptotic genes highlights their potential in cancer therapy (Cumaoğlu et al., 2015)
Antioxidant and Neuroprotective Studies
Research on imine analogs of oxyresveratrol, where this compound plays a role, has demonstrated potential antioxidant and neuroprotective effects. These studies are crucial for understanding how these compounds can be used to mitigate neuronal oxidative damage (Hur et al., 2013).
Antitubercular and Antimicrobial Research
The compound is involved in the synthesis of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole, showing significant antibacterial, antifungal, and antitubercular activities. This underscores its role in the development of new therapeutics (Samadhiya et al., 2014).
Photochemical Studies
Research on O(2)-substituted diazeniumdiolates, which include this compound, shows their photosensitivity and potential pharmaceutical applications. Understanding their photoreactivity can lead to the development of novel pharmaceuticals (Srinivasan et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c17-14-6-3-12(9-15(14)18)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDBQBRIJXRPNH-UWVJOHFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)



![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)

![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)
![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2666055.png)
![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2666056.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B2666059.png)